molecular formula C21H17N3O4 B2651598 5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 946201-08-7

5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2651598
CAS No.: 946201-08-7
M. Wt: 375.384
InChI Key: BLADFNNLGKSKDD-UHFFFAOYSA-N
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Description

5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a unique structure combining furan, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan derivatives and oxazole precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Furan-2-ylmethyl)amino)-2-(5-(methoxymethyl)furan-2-yl)oxazole-4-carbonitrile
  • 5-((Furan-2-ylmethyl)amino)-2-(5-(ethoxymethyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile stands out due to the presence of the m-tolyloxy group, which may impart unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-14-4-2-5-15(10-14)26-13-17-7-8-19(27-17)21-24-18(11-22)20(28-21)23-12-16-6-3-9-25-16/h2-10,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADFNNLGKSKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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